
Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- is an organolithium compound with the molecular formula C9H13Li. It is a derivative of cyclopentadiene, where four methyl groups are substituted at the 1, 2, 3, and 4 positions. This compound is known for its reactivity and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- typically involves the reaction of 1,2,3,4-tetramethylcyclopentadiene with a lithium reagent. One common method is the reaction of 1,2,3,4-tetramethylcyclopentadiene with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to form reduced derivatives.
Substitution: Participates in substitution reactions where the lithium atom is replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetramethylcyclopentadienone, while substitution reactions can produce a variety of substituted cyclopentadienes.
Aplicaciones Científicas De Investigación
Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a reagent in various synthetic reactions.
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, although its use in medicine is still under research.
Industry: Utilized in the production of specialty chemicals and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- involves its ability to act as a nucleophile due to the presence of the lithium atom. It can readily donate electrons to electrophiles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
Lithium pentamethylcyclopentadienide: Similar in structure but with an additional methyl group.
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: The parent compound without the lithium atom.
Uniqueness
Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- is unique due to its specific substitution pattern and the presence of the lithium atom, which imparts distinct reactivity and properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H13Li |
|---|---|
Peso molecular |
128.2 g/mol |
Nombre IUPAC |
lithium;1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H13.Li/c1-6-5-7(2)9(4)8(6)3;/h6H,1-4H3;/q-1;+1 |
Clave InChI |
OJDFMHQCKBRJIF-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC1[C-]=C(C(=C1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


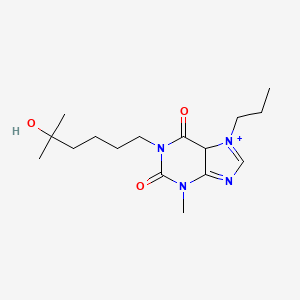
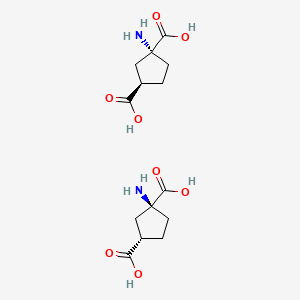
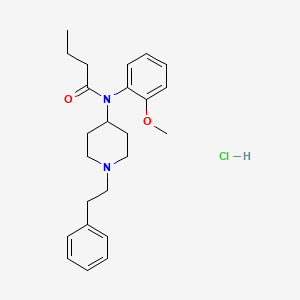
![(E)-4-[2-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide](/img/structure/B12351792.png)
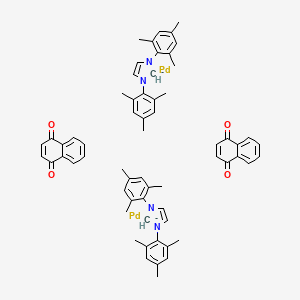

![8-chloro-5-methyl-3,4,6,7,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B12351806.png)

![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B12351821.png)
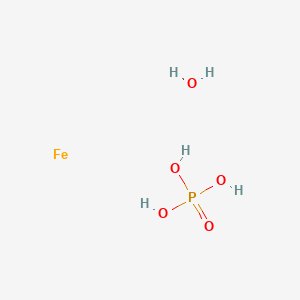
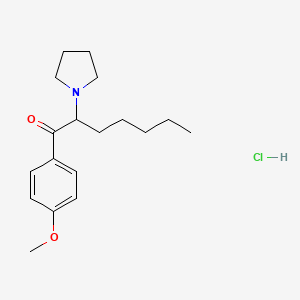
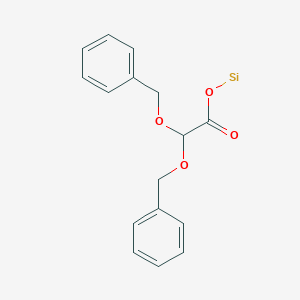

![trisodium;1-amino-4-[4-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B12351851.png)
